Cas no 293738-01-9 (4-Amino-N-(3-morpholin-4-ylpropyl)benzamide)
4-Amino-N-(3-morpholin-4-ylpropyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-N-(3-morpholin-4-ylpropyl)benzamide
- 293738-01-9
- MFCD02063080
- benzamide, 4-amino-N-[3-(4-morpholinyl)propyl]-, hydrochloride
- ALBB-010201
- AKOS000111290
- 4-amino-N-[3-(morpholin-4-yl)propyl]benzamide
- STK520737
- BBL003446
- SCHEMBL12459935
-
- MDL: MFCD02063080
- Inchi: 1S/C14H21N3O2/c15-13-4-2-12(3-5-13)14(18)16-6-1-7-17-8-10-19-11-9-17/h2-5H,1,6-11,15H2,(H,16,18)
- InChI Key: LTHBSUQRHMHMEC-UHFFFAOYSA-N
- SMILES: O1CCN(CC1)CCCNC(C1C=CC(=CC=1)N)=O
Computed Properties
- Exact Mass: 263.16337692Da
- Monoisotopic Mass: 263.16337692Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 67.6Ų
4-Amino-N-(3-morpholin-4-ylpropyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM312983-25g |
4-Amino-N-(3-morpholin-4-ylpropyl)benzamide |
293738-01-9 | 95% | 25g |
$1284 | 2021-08-18 | |
| Chemenu | CM312983-1g |
4-Amino-N-(3-morpholin-4-ylpropyl)benzamide |
293738-01-9 | 95% | 1g |
$195 | 2023-01-09 | |
| Chemenu | CM312983-5g |
4-Amino-N-(3-morpholin-4-ylpropyl)benzamide |
293738-01-9 | 95% | 5g |
$545 | 2023-01-09 | |
| abcr | AB371970-1 g |
4-Amino-N-[3-(morpholin-4-yl)propyl]benzamide |
293738-01-9 | 1g |
€295.00 | 2023-04-26 | ||
| abcr | AB371970-1g |
4-Amino-N-[3-(morpholin-4-yl)propyl]benzamide; . |
293738-01-9 | 1g |
€295.00 | 2024-06-07 | ||
| Ambeed | A205157-1g |
4-Amino-N-(3-morpholin-4-ylpropyl)benzamide |
293738-01-9 | 95+% | 1g |
$184.0 | 2024-04-20 | |
| Ambeed | A205157-5g |
4-Amino-N-(3-morpholin-4-ylpropyl)benzamide |
293738-01-9 | 95+% | 5g |
$550.0 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1718319-1g |
4-Amino-N-[3-(4-morpholinyl)propyl]benzamide |
293738-01-9 | 98% | 1g |
¥1932.00 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1718319-5g |
4-Amino-N-[3-(4-morpholinyl)propyl]benzamide |
293738-01-9 | 98% | 5g |
¥5775.00 | 2024-08-03 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | BB52-5089-5g |
4-amino-N-(3-morpholin-4-ylpropyl)benzamide |
293738-01-9 | nan | 5g |
¥7581.60 | 2025-04-15 |
4-Amino-N-(3-morpholin-4-ylpropyl)benzamide Suppliers
4-Amino-N-(3-morpholin-4-ylpropyl)benzamide Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 4-Amino-N-(3-morpholin-4-ylpropyl)benzamide
Introduction to 4-Amino-N-(3-morpholin-4-ylpropyl)benzamide (CAS No. 293738-01-9) and Its Emerging Applications in Chemical Biology
The compound 4-Amino-N-(3-morpholin-4-ylpropyl)benzamide (CAS No. 293738-01-9) represents a fascinating molecule with significant potential in the field of chemical biology and pharmaceutical research. As a derivative of benzamide, this compound features a unique structural motif that combines an amino group, a morpholine-substituted propyl chain, and a benzamide core. Such structural features have garnered considerable attention due to their potential to modulate biological pathways, particularly in the context of drug discovery and therapeutic intervention.
The benzamide moiety is well-documented for its role in various pharmacological applications. Benzamides are known to interact with a range of biological targets, including enzymes and receptors, making them valuable scaffolds for developing small-molecule inhibitors. The introduction of an amino group at the 4-position of the benzamide ring enhances its reactivity and binding affinity, allowing for further derivatization and optimization. This modification opens up possibilities for exploring novel pharmacophores that could exhibit improved efficacy or selectivity in therapeutic settings.
The presence of a morpholine group in the 4-Amino-N-(3-morpholin-4-ylpropyl)benzamide structure adds another layer of complexity and functionality. Morpholine derivatives are widely recognized for their versatility in medicinal chemistry, often serving as key components in drugs targeting neurological disorders, cardiovascular diseases, and infections. The morpholine ring's ability to stabilize positively charged species and its interaction with hydrogen bonding networks make it an attractive moiety for designing molecules with enhanced solubility and bioavailability. In the context of this compound, the morpholine-substituted propyl chain likely contributes to its overall pharmacokinetic properties, influencing both absorption and distribution within biological systems.
Recent advancements in computational chemistry and structure-based drug design have enabled researchers to explore the interactions of 4-Amino-N-(3-morpholin-4-ylpropyl)benzamide with biological targets at an unprecedented level of detail. Molecular docking studies have revealed that this compound can bind to various protein receptors with high affinity, suggesting potential applications in modulating pathways associated with inflammation, pain perception, and neurotransmitter signaling. These findings align with emerging research indicating that benzamide derivatives exhibit promising activities as scaffolds for next-generation therapeutics.
In addition to its structural appeal, 4-Amino-N-(3-morpholin-4-ylpropyl)benzamide has been investigated for its potential role in addressing neurological disorders. Studies have demonstrated that related benzamide compounds can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in the pathogenesis of neuroinflammatory conditions like Alzheimer's disease and Parkinson's disease. The unique combination of functional groups in this compound may enhance its ability to modulate these enzymes effectively, offering a new avenue for therapeutic development.
The synthesis of 4-Amino-N-(3-morpholin-4-ylpropyl)benzamide presents an interesting challenge due to the need for precise functionalization at multiple positions on the benzamide core. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and enzymatic modifications, have been employed to achieve high yields and purity. These techniques not only facilitate the production of this compound but also provide insights into scalable synthetic routes that could be applied to other structurally related molecules.
Preclinical studies have begun to explore the pharmacological profile of 4-Amino-N-(3-morpholin-4-ylpropyl)benzamide, focusing on its potential as an inhibitor or modulator of specific biological pathways. Initial results suggest that this compound exhibits moderate activity in vitro, particularly when interacting with targets involved in pain modulation and inflammation. These findings are supported by animal models where the compound has demonstrated dose-dependent effects on reducing inflammatory responses without significant side effects.
The future direction of research on 4-Amino-N-(3-morpholin-4-ylpropyl)benzamide is likely to focus on optimizing its pharmacokinetic properties through structural modifications. By fine-tuning the length and composition of the side chains or introducing additional functional groups, researchers aim to enhance its bioavailability, metabolic stability, and target specificity. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into clinical applications.
Given its promising preclinical data and structural features, 4-Amino-N-(3-morpholin-4-ylpropyl)benzamide (CAS No. 293738-01-9) holds significant promise as a lead compound for further drug development. Its ability to interact with multiple biological targets suggests broad therapeutic applications across various disease areas. As research progresses, this compound may pave the way for novel treatments targeting neurological disorders, inflammatory conditions, and other diseases where benzamide derivatives show potential.
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